MC70 is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. It is a well-known inhibitor of P-glycoprotein (P-gp), a membrane transporter protein involved in multidrug resistance (MDR) [, , , , , ]. This makes MC70 a valuable tool for studying P-gp function and overcoming MDR in cancer cells.
Synthesis Analysis
Reduction of the imine intermediate with sodium borohydride to yield MC70 (MC70) [].
Chemical Reactions Analysis
MC70 can undergo various chemical modifications, primarily involving the phenolic hydroxyl group. These modifications have been explored to improve its selectivity towards P-gp and introduce fluorescent properties. For example, alkylation or acylation of the phenolic hydroxyl group can generate derivatives with altered pharmacological profiles [, ]. Additionally, replacing the biphenyl moiety with a coumarin fluorophore has been explored to develop fluorescent P-gp probes [].
Mechanism of Action
MC70 acts as a high-affinity substrate and positive allosteric modulator of P-gp []. It binds to the transporter and stimulates its ATPase activity, leading to increased efflux of other P-gp substrates. This effectively blocks the transport of chemotherapeutic agents out of cancer cells, thereby restoring their antiproliferative activity [, ].
Applications
Overcoming Multidrug Resistance in Cancer: MC70 can potentiate the efficacy of chemotherapeutic agents like doxorubicin in colon and breast cancer cells by inhibiting P-gp mediated drug efflux [, , ]. This makes it a promising candidate for development as an adjuvant therapy to improve chemotherapy outcomes.
Studying P-glycoprotein Function: MC70's interaction with P-gp has been investigated using various techniques, including calcein-AM efflux assays and ATPase activity measurements []. These studies have provided valuable insights into the transporter's mechanism of action and substrate specificity.
Developing Diagnostic Tools: The structural features of MC70 have been exploited to develop fluorescent P-gp probes that can be used for in vitro studies []. These probes offer a non-invasive approach for studying P-gp expression and activity in living cells.
Investigating P-gp's role in neurological disorders: Impairment of P-gp function has been linked to several central nervous system pathologies like Alzheimer's and Parkinson's diseases []. MC70 could be a valuable tool for studying the role of P-gp in these disorders.
Compound Description: MC70 is a potent and selective P-glycoprotein (P-gp) inhibitor that acts as a high-affinity substrate of this transporter. [, ] It is known for its ability to block P-gp-mediated drug efflux, making it a potential candidate for overcoming multidrug resistance in cancer cells. [] MC70 has also been proposed as a valuable PET tracer to measure P-gp expression in vivo. []
MC18
Compound Description: MC18 is a P-glycoprotein (P-gp) inhibitor, structurally related to MC70, with potential as a PET tracer for measuring P-gp expression in vivo. [, ] Both MC18 and MC70 have been shown to decrease cell viability at concentrations >10 μM, causing noticeable morphological changes. []
Relevance: MC18 is a structurally related compound to MC70. Its similar activity profile and potential applications as a PET tracer make it relevant to the research on MC70. []
Compound Description: Compound 4 is an alkyl derivative of MC70 synthesized by functionalizing the phenolic group of MC70. [] It exhibits low nanomolar potency (5.2 nM) and a unique activity profile, acting as both a positive allosteric modulator and a substrate of the P-gp transporter. []
Relevance: Compound 4 is a derivative of MC70 with improved potency as a P-gp modulator, highlighting the importance of the phenolic group modification for enhanced activity. []
Furazan-Conjugated MC70 Derivatives
Compound Description: These compounds were synthesized by conjugating various furazan rings to the MC70 structure. [] They displayed a substrate mechanism of action and demonstrated high selectivity towards P-gp, unlike the lead compound MC70. []
Relevance: These derivatives highlight the impact of structural modifications on MC70's selectivity profile, leading to compounds with improved selectivity for P-gp over other transporters like MRP1. []
Coumarin-MC70 Hybrids
Compound Description: This series of compounds replaced the biphenyl moiety of MC70 with a coumarin fluorophore, aiming to enhance selectivity towards P-gp and introduce fluorescent properties for in vitro studies. []
Relevance: This hybridization strategy aimed to combine the P-gp inhibitory activity of MC70 with the fluorescent properties of coumarin, potentially creating a new class of selective and fluorescent P-gp probes. []
Compound Description: These compounds were created by modifying the phenolic group of MC70. [] They exhibited significant activity against the P-gp transporter and showed the ability to restore the antiproliferative activity of doxorubicin at non-toxic concentrations. []
Relevance: This series of compounds further emphasizes the role of the phenolic group in MC70's interaction with P-gp. Modifications at this position led to the identification of potent P-gp ligands capable of overcoming multidrug resistance. []
Compound Description: This series involved structural modifications to the biphenyl core of MC70 while retaining the tetrahydroisoquinoline moiety. [] These compounds showed selectivity for P-gp over other transporters like BCRP and MRP1 and displayed potency in the micromolar range. []
Relevance: These modifications provide insights into the structure-activity relationship of MC70 analogs. Decorating the biphenyl core resulted in compounds with retained selectivity for P-gp, highlighting the importance of this structural feature for target binding. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MC-70 hydrochloride is a potent P-gp inhibitor with good selectivity towards BCRP pump (EC50 values 0.05 μM, 0.69 μM, 9.3 μM, and 73 μM for Caco-2, MDR1, MRP1, and BCRP inhibition, respectively).
MYK-461 is an orally bioavailable inhibitor of cardiac myosin ATPase (IC50 = 0.3 µM in purified bovine myosin S1). It is selective for cardiac myosin over skeletal myosin (IC50 = 4.7 µM) and does not induce skeletal muscle impairments. It slows the rate of ATPase activity in both murine and bovine myofibrils, which are α- and β-myosin-rich, respectively, by reducing the rate of phosphate release during the myosin power stroke. In transgenic mouse models of hypertrophic cardiomyopathy, MYK-461 reduces cardiac contractility, prevents left ventricular hypertrophy, and reverses pathologic remodeling. In cats, it relieves left ventricular outflow tract obstruction. Formulations containing MYK-461 have been used for the treatment of symptomatic hypertrophic cardiomyopathy in humans and cats. Mavacamten, also known as SAR-439152 and MYK-461, is a myosin inhibitor potentially for the treatment of hypertrophic cardiomyopathy. SAR-439152 reduces contractility by decreasing the adenosine triphosphatase activity of the cardiac myosin heavy chain.
Mavatrep, aslo known as JNJ-39439335, is a potent and selective TRPV1 antagonist. . In a TRPV1 functional assay, using cells expressing recombinant human TRPV1 channels, Mavatrep antagonized capsaicin-induced Ca(2+) influx, with an IC50 value of 4.6 nM. In the complete Freund's adjuvant- and carrageenan-induced thermal hypersensitivity models, Mavatrep exhibited full efficacy, with ED80 values of 7.8 and 0.5 mg/kg, respectively, corresponding to plasma levels of 270.8 and 9.2 ng/mL, respectively. On the basis of its superior pharmacologic and safety profile, Mavatrep was selected for clinical development for the treatment of pain.
Mavacoxib is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3 and 5 by 4-sulfamoylphenyl, trifluoromethyl and 4-fluorophenyl groups, respectively. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine to treat pain and inflammation in dogs with degenerative joint disease. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a sulfonamide, an organofluorine compound and a member of pyrazoles.
Mavoglurant, aslo known as AFQ056, is an experimental drug candidate for the treatment of fragile X syndrome. Mavoglurant exerts its effect as an antagonist of the metabotropic glutamate receptor 5 (mGLU5). Novartis discontinued development of mavoglurant for fragile X syndrome in April 2014 following disappointing trial results. Currently Novartis is conducting a clinical trial with this drug on obsessive compulsive disorder.
Mavorixafor, also known as AMD11070, AMD070, X4P-001, is an orally bioavailable and potent CXCR4 inhibitor. AMD11070 is an antagonist of SDF-1α ligand binding (IC50 = 12.5 ± 1.3 nM), inhibits SDF-1 mediated calcium flux (IC50 = 9.0 ± 2.0 nM) and SDF-1α mediated activation of the CXCR4 receptor as measured by a Eu-GTP binding assay (IC50 =39.8 ± 2.5 nM) or a [(35)S]-GTPγS binding assay (IC50 =19.0 ± 4.1 nM), and inhibits SDF-1α stimulated chemotaxis (IC50 =19.0 ± 4.0 nM). AMD11070 abrogates melanoma cell migration and is significantly more effective than AMD3100. AMD11070 represents a novel therapeutic strategy for both B-RAF wild-type and mutated melanomas.
Maysin belongs to the class of organic compounds known as flavonoid c-glycosides. Flavonoid C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone. Maysin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, maysin is primarily located in the cytoplasm. Outside of the human body, maysin can be found in cereals and cereal products and corn. This makes maysin a potential biomarker for the consumption of these food products.